

# A Historical Perspective on Chamigrene Research: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *beta-Chamigrene*

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## Introduction

The chamigrene sesquiterpenoids, a fascinating class of natural products characterized by a unique spiro[5.5]undecane carbon skeleton, have captivated the attention of chemists and pharmacologists for over half a century. First identified in 1967, this diverse family of compounds, particularly its halogenated derivatives isolated from marine sources, has demonstrated a broad spectrum of promising biological activities. This technical guide provides a comprehensive historical perspective on chamigrene research, detailing the discovery of key members of the family, the evolution of synthetic strategies, and the elucidation of their biological significance. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal syntheses are provided. Furthermore, key pathways and workflows are visualized through diagrams to facilitate a deeper understanding of the intricate chemistry and biology of these molecules.

## Historical Timeline of Key Discoveries

The journey of chamigrene research began in the late 1960s and has since unfolded through decades of exploration of both terrestrial and, most notably, marine ecosystems.

- 1967: The story of chamigrenes begins with the isolation and structure elucidation of  $\beta$ -chamigrene from the essential oil of the leaves of *Chamaecyparis taiwanensis* Masam. This discovery marked the identification of the foundational spiro[5.5]undecane framework that defines this class of sesquiterpenes.[1]
- Late 1960s - Present: A significant turning point in chamigrene research was the exploration of marine organisms, particularly red algae of the genus *Laurencia*. [2] This led to the discovery of a vast array of halogenated chamigrenes, featuring bromine and chlorine atoms, which are not commonly found in their terrestrial counterparts.[1] These halogenated derivatives have since become the primary focus of research due to their pronounced biological activities.
- 1987: Dactylone and aplydactone are isolated from the sea hare *Aplysia dactylomela*. The structure of aplydactone, however, was not fully determined until 2001 with the aid of X-ray crystallography.
- 2000s: The advent of advanced spectroscopic techniques, particularly 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry, revolutionized the structure elucidation of complex chamigrenes, enabling the characterization of novel and intricate molecular architectures.
- 2005: The first enantioselective total synthesis of a halogenated chamigrene, (+)-elatol, was achieved by Stoltz and Grubbs. This landmark synthesis provided a crucial route to access these molecules in the laboratory for further biological investigation.

## Biological Activities of Chamigrene Derivatives

A significant driver of the continued interest in chamigrenes is their diverse and potent biological activities. The halogenated derivatives, in particular, have exhibited promising cytotoxic, antibacterial, and antifungal properties.

### Cytotoxicity Data

The cytotoxic effects of various halogenated chamigrenes have been evaluated against a range of cancer cell lines. The data, presented as IC<sub>50</sub> values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below.

Compound	Cell Line	IC50 (µg/mL)	Reference
Compound 1	HeLa	≤ 5.0	[3]
MCF-7	≤ 5.0	[3]	
P-388	≤ 5.0	[3]	
Compound 2	HeLa	≤ 5.0	[3]
MCF-7	≤ 5.0	[3]	
P-388	≤ 5.0	[3]	
Compound 3	HeLa	≤ 5.0	[3]
MCF-7	≤ 5.0	[3]	
P-388	≤ 5.0	[3]	
Compound 4	HeLa	≤ 5.0	[3]
MCF-7	≤ 5.0	[3]	
P-388	≤ 5.0	[3]	
Compound 5	HeLa	≤ 5.0	[3]
MCF-7	≤ 5.0	[3]	
P-388	≤ 5.0	[3]	
Compound 6	HeLa	≤ 5.0	[3]
MCF-7	≤ 5.0	[3]	
P-388	≤ 5.0	[3]	
Compound 7	HeLa	≤ 5.0	[3]
MCF-7	≤ 5.0	[3]	
P-388	[3]		
Compound 8	HeLa	≤ 5.0	[3]
MCF-7	≤ 5.0	[3]	

P-388	≤ 5.0	[3]	
Compound 9	HeLa	≤ 5.0	[3]
MCF-7	≤ 5.0	[3]	
P-388	≤ 5.0	[3]	

## Antimicrobial Activity

Several chamigrene derivatives have demonstrated significant activity against pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for this activity.

Compound/Extract	Microorganism	MIC (µg/mL)	Reference
Sesquiterpenoid Mix 1	Staphylococcus aureus	13.6	[4]
Candida albicans SC5314	32	[4]	
Microsporium gypseum	8	[4]	
Sesquiterpenoid Mix 2	Staphylococcus aureus	15.4	[4]
Microsporium gypseum	8	[4]	
Compound 33	Escherichia coli	125	[4]
Pseudomonas aeruginosa	46.88	[4]	
Enterobacter faecalis	125	[4]	
Staphylococcus aureus	62.5	[4]	
Compound 34	Escherichia coli	125	[4]
Pseudomonas aeruginosa	46.88	[4]	
Enterobacter faecalis	125	[4]	
Staphylococcus aureus	62.5	[4]	
Compound 47	Candida albicans	32-256	[4]
Pyricularia oryzae	32-256	[4]	
Hormodendrum compactum	32-256	[4]	
Aspergillus niger	256	[4]	

Compound 48	Candida albicans	32-256	[4]
Pyricularia oryzae	32-256	[4]	
Hormodendrum compactum	32-256	[4]	
Aspergillus niger	64	[4]	
Compound 49	Candida albicans	32-256	[4]
Pyricularia oryzae	32-256	[4]	
Hormodendrum compactum	32-256	[4]	
Aspergillus niger	256	[4]	
Compound 50	Candida albicans	32-256	[4]
Pyricularia oryzae	32-256	[4]	
Hormodendrum compactum	32-256	[4]	
Aspergillus niger	256	[4]	
Compound 51	Candida albicans	32-256	[4]
Pyricularia oryzae	32-256	[4]	
Hormodendrum compactum	32-256	[4]	

## Key Experimental Protocols

The complex structures of chamigrenes have presented significant challenges to synthetic chemists. Over the years, several elegant and efficient synthetic routes have been developed.

### Synthesis of Racemic $\beta$ -Chamigrene[6]

This synthesis provides a concise route to the parent hydrocarbon,  $\beta$ -chamigrene.

**Step 1: Preparation of 3,3-Dimethyl-2-methylenecyclohexanone** This intermediate is prepared from the corresponding keto-ester via reduction, tosylation, and subsequent oxidation and elimination steps.

**Step 2: Diels-Alder Reaction** A solution of 3,3-dimethyl-2-methylenecyclohexanone and isoprene in dichloromethane is cooled to -10 °C. A 25% solution of dimethylaluminum chloride in hexane is added, and the reaction is stirred for 4 hours at room temperature to yield the spiro ketone, 5,5,9-trimethylspiro[5.5]undec-8-en-1-one.[5]

**Step 3: Olefination** The spiro ketone is converted to  $\beta$ -chamigrene via a Wittig olefination reaction. However, an improved yield of 56% was obtained using a modified protocol with  $\text{CH}_2\text{Cl}_2$  as the methylene donor, promoted by  $\text{Mg}/\text{TiCl}_4/\text{THF}$  with sonication.[5]

## Enantioselective Total Synthesis of (+)-Elatol[2]

This landmark synthesis features a palladium-catalyzed asymmetric decarboxylative allylation to establish the key quaternary stereocenter.

**Step 1: Preparation of the Allylic Enol Carbonate Precursor** The synthesis commences with commercially available dimedone, which is converted to the isobutyl vinylogous ester. A subsequent Michael addition with methyl vinyl ketone followed by a Wittig olefination and enolate trapping with 2-chloroallyl chloroformate furnishes the key allylic enol carbonate precursor.[1]

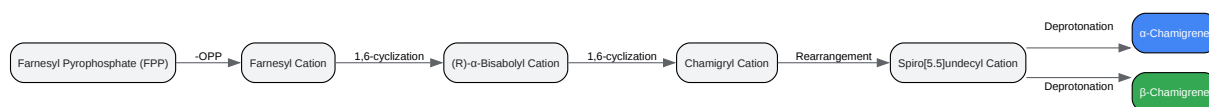
**Step 2: Enantioselective Decarboxylative Allylation** The allylic enol carbonate is treated with a palladium catalyst,  $\text{Pd}(\text{dmdba})_2$ , and a chiral phosphinooxazoline (PHOX) ligand in benzene. This crucial step proceeds with high enantioselectivity to form the desired spirocyclic diene.[1]

**Step 3: Ring-Closing Metathesis and Final Steps** The spirocyclic diene undergoes ring-closing metathesis (RCM) using a Grubbs catalyst to construct the spiro[5.5]undecane core. Subsequent functional group manipulations lead to the final product, (+)-elatalol.[1]

## Biosynthesis of the Chamigrene Skeleton

The biosynthesis of chamigrenes, like all sesquiterpenes, originates from farnesyl pyrophosphate (FPP). The key transformation is the cyclization of the linear FPP molecule, catalyzed by a sesquiterpene synthase.

The proposed biosynthetic pathway involves a series of carbocation intermediates and rearrangements, initiated by the loss of the pyrophosphate group from FPP to form a farnesyl cation. This is followed by a series of cyclization and rearrangement steps to generate the characteristic spiro[5.5]undecane skeleton of the chamigrenes.



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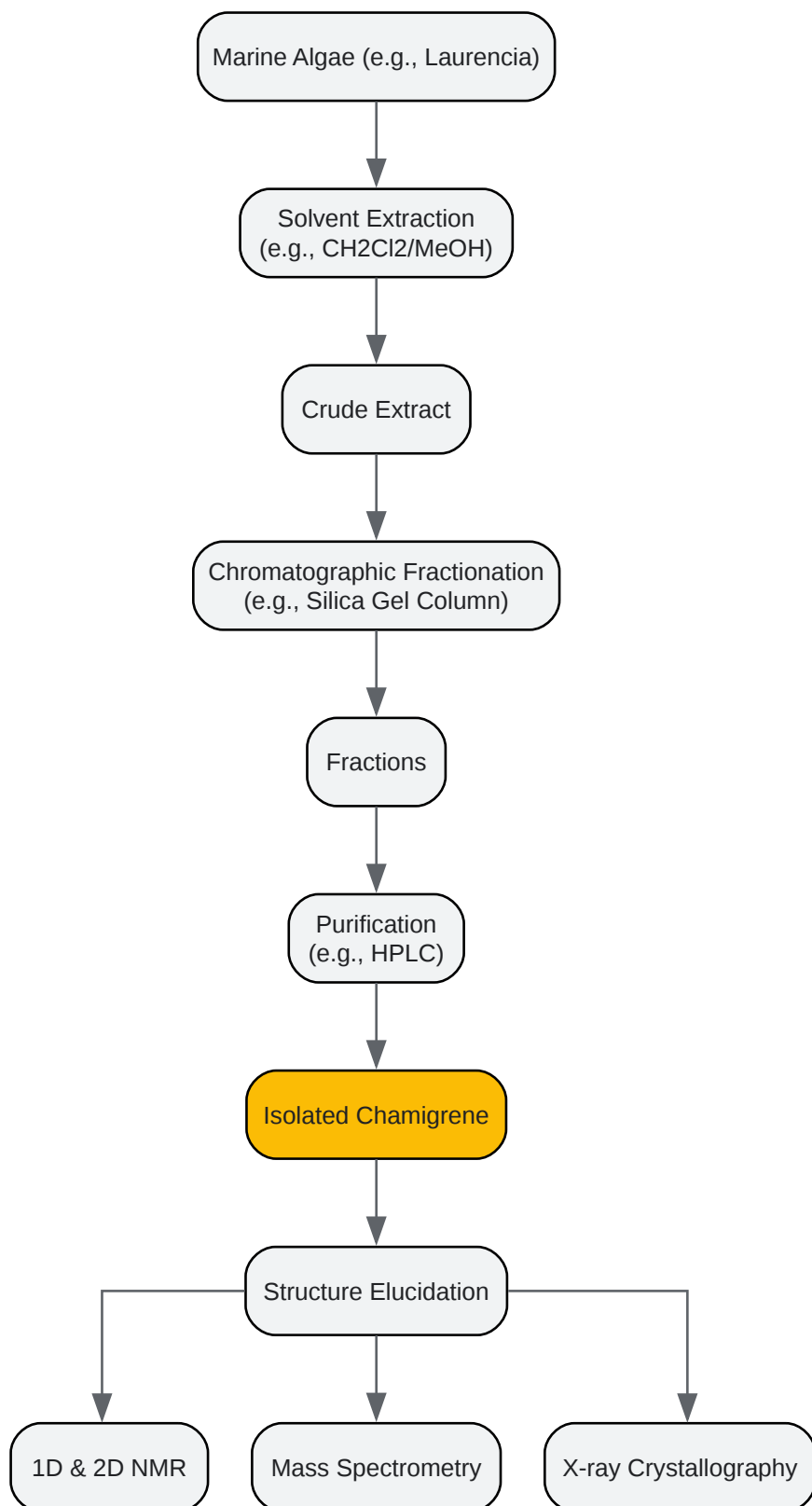
Caption: Proposed biosynthetic pathway of  $\alpha$ - and  $\beta$ -chamigrene from FPP.

## Experimental and Synthetic Workflows

The isolation and synthesis of chamigrenes involve multi-step processes that require careful execution and purification.

### General Workflow for Isolation and Characterization

The isolation of chamigrenes from their natural sources, typically marine algae, follows a general workflow involving extraction, fractionation, and purification, followed by structure elucidation using modern spectroscopic techniques.



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Caption: General workflow for the isolation and characterization of chamigrenes.

## Synthetic Workflow for Enantioselective Synthesis of $\alpha$ -Chamigrene

The enantioselective synthesis of  $\alpha$ -chamigrene showcases a powerful strategy for constructing the challenging spirocyclic core.



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Caption: Key steps in the enantioselective synthesis of  $\alpha$ -chamigrene.

## Conclusion and Future Outlook

From the initial discovery of  $\beta$ -chamigrene to the synthesis of complex halogenated derivatives, the field of chamigrene research has made remarkable progress. The diverse biological activities exhibited by these molecules, particularly their potent cytotoxic and antimicrobial properties, underscore their potential as leads for the development of new therapeutic agents. Future research will likely focus on the discovery of novel chamigrenes from unexplored ecological niches, the development of more efficient and scalable synthetic methodologies, and a deeper investigation into their mechanisms of action to unlock their full therapeutic potential. The historical journey of chamigrene research serves as a testament to the power of natural product chemistry in driving innovation in medicine and biology.

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